6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
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Overview
Description
6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Benzothiazole and Pyridine Rings: The benzothiazole and pyridine rings can be coupled through a nucleophilic substitution reaction, where the chloro group on the pyridine ring is displaced by the amino group on the benzothiazole ring.
Formation of the Dicarboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Coupling Reactions: Palladium catalysts, such as palladium on carbon, and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and anti-microbial drugs.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of specific enzymes involved in disease pathways.
Modulating Receptors: It can interact with cellular receptors to modulate their activity and influence cellular signaling pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2-carboxamide: Similar structure but lacks the additional carboxamide group.
4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide: Similar structure but lacks the chloro group.
6-chloro-N2-(1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide: Similar structure but lacks the methoxy group.
Uniqueness
6-chloro-N2-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methoxy, and dicarboxamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-2-N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c1-23-9-3-2-4-10-11(9)19-15(24-10)20-14(22)8-6-5-7(13(17)21)12(16)18-8/h2-6H,1H3,(H2,17,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZZMIOIWSYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NC(=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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